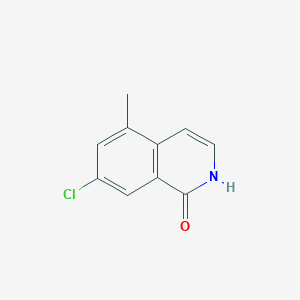

7-Chloro-5-methyl-2H-isoquinolin-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

A notable method for synthesizing 7-Chloro-5-methyl-2H-isoquinolin-1-one involves a transition-metal-free tandem reaction . Arynes react with 4,5-disubstituted oxazoles through a sequence of reactions, including Diels–Alder , dehydrogenation , aromatization , and tautamerization . This process yields 4-amino isoquinolin-1(2H)-ones in moderate to excellent yields .

Physical And Chemical Properties Analysis

科学的研究の応用

Chemical Constituents and Synthesis

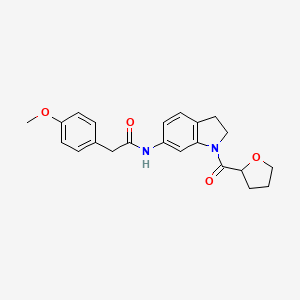

7-Chloro-5-methyl-2H-isoquinolin-1-one is a compound that has been explored in various scientific contexts, including its synthesis and potential applications in biomedical research. For instance, studies have highlighted its synthesis from isoquinoline, analyzing its content and compositions through gas chromatography mass spectroscopy to understand its structural characteristics (Tong Jie, 2009).

Bioreductive Activation and Prodrug Systems

Research has also delved into its bioreductive activation capabilities, particularly in the context of developing prodrug systems for selective drug delivery to hypoxic tissues. This indicates its potential role in enhancing the efficacy of therapeutic agents in specific physiological environments, as demonstrated in studies exploring its reaction with other compounds for controlled release applications (I. Parveen et al., 1999).

Pharmacological Applications

The compound has been implicated in pharmacological studies, such as its involvement in inhibiting protein kinases. This activity suggests its potential utility in modulating cellular processes that are critical for various diseases, including cancer. For example, isoquinolinesulfonamides, with structural similarities, have shown to be potent inhibitors of cyclic nucleotide-dependent protein kinases, highlighting the broader class of compounds' significance in therapeutic research (H. Hidaka et al., 1984).

Anti-inflammatory Effects

Additionally, studies have investigated its anti-inflammatory properties, examining how derivatives of 7-Chloro-5-methyl-2H-isoquinolin-1-one could modulate inflammatory responses, thus offering insights into its potential as a therapeutic agent for inflammation-related conditions (S. R. Torres et al., 1999).

Antimalarial and Antiviral Effects

Though not directly related to 7-Chloro-5-methyl-2H-isoquinolin-1-one, the broader research into chloroquine and its analogs for antimalarial and antiviral applications provides a context for examining similar compounds' potential uses. The mechanisms of action, including inhibition of replication in various viruses and potential immunomodulatory effects, underscore the importance of exploring structurally related compounds for their therapeutic benefits (Adrea Savarino et al., 2003).

将来の方向性

特性

IUPAC Name |

7-chloro-5-methyl-2H-isoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-6-4-7(11)5-9-8(6)2-3-12-10(9)13/h2-5H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIZVPNWKHLCBHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C=CNC2=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-5-methyl-2H-isoquinolin-1-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2787757.png)

![cis-7-Azabicyclo[4.2.0]oct-3-en-8-one](/img/structure/B2787759.png)

![2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]-N-methylacetamide](/img/structure/B2787767.png)

![2-chloro-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2787768.png)